2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride
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Overview
Description
The compound “2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride” is a complex organic molecule It is characterized by multiple ethoxy and methoxy groups attached to an indole core, making it a highly functionalized compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general approach includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through etherification reactions. These reactions typically involve the use of alkyl halides and a base such as sodium hydride or potassium carbonate.
Formation of the Penta-2,4-dienylidene Moiety: This moiety is introduced through a series of aldol condensation reactions, which involve the reaction of aldehydes with ketones in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The indole core can be reduced to form indoline derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe due to its indole core.
Medicine: It could be investigated for its potential as a drug candidate, particularly in the field of cancer research due to the presence of multiple functional groups that can interact with biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The multiple ethoxy and methoxy groups could enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride
- **this compound
Uniqueness
This compound is unique due to its highly functionalized structure, which includes multiple ethoxy and methoxy groups attached to an indole core
Properties
Molecular Formula |
C63H99ClN2O18 |
---|---|
Molecular Weight |
1207.9 g/mol |
IUPAC Name |
2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |
InChI Key |
AQXZWLODURMDEF-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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